Bis(2-aminoethyl)carbamodithioic acid

Description

Contextualization within Dithiocarbamate (B8719985) Chemistry and Ligand Design

Dithiocarbamates are a well-established class of sulfur-containing ligands known for their ability to form stable, often colorful, complexes with transition metals. Their general formula is R₂NCS₂⁻, and they are typically synthesized from the reaction of a primary or secondary amine with carbon disulfide. The two sulfur atoms of the dithiocarbamate group act as a bidentate ligand, chelating to a metal center.

N-(2-Aminoethyl)carbamodithioic acid is a notable member of this family due to its bifunctional nature. It possesses the characteristic dithiocarbamate group for metal chelation, and a terminal primary amino group which can either remain as a free functional group or participate in further reactions or interactions. cymitquimica.com In the solid state, N-(2-Aminoethyl)carbamodithioic acid exists as a zwitterion, with the formula H₃N⁺(CH₂)₂NHCS₂⁻. researchgate.net This zwitterionic character arises from the protonation of the amino group by the acidic proton of the dithiocarbamic acid. The crystal structure reveals that the two carbon-sulfur bonds in the dithiocarbamate group are of nearly equal length, indicating delocalization of the pi-electrons across the NCS₂ core. researchgate.net

This inherent functionality makes N-(2-Aminoethyl)carbamodithioic acid a versatile building block in ligand design. Researchers can utilize the dithiocarbamate moiety for its strong metal-binding affinity, while the amino group offers a site for further modification, such as grafting the molecule onto solid supports or incorporating it into larger supramolecular assemblies.

Significance and Emerging Research Trajectories of N-(2-Aminoethyl)carbamodithioic Acid

The primary significance of N-(2-Aminoethyl)carbamodithioic acid in academic research lies in its application in the functionalization of materials for environmental remediation. One of the most prominent research trajectories involves its use in modifying the surface of mesoporous silica (B1680970) materials, such as MCM-41. researchgate.net

MCM-41 is a well-characterized mesoporous material with a hexagonal array of uniform pores, a large surface area, and a high pore volume. However, in its pure siliceous form, its affinity for heavy metal ions is limited. By functionalizing the surface of MCM-41 with N-(2-Aminoethyl)carbamodithioic acid, researchers have created a hybrid organic-inorganic material with a high density of dithiocarbamate groups. These groups act as efficient binding sites for heavy metal ions, making the modified material a promising adsorbent for the removal of toxic metals from aqueous solutions. researchgate.net

The resulting functionalized material exhibits a low point of zero charge, which is advantageous for the adsorption of cationic heavy metal species. researchgate.net Research in this area is focused on optimizing the synthesis of these hybrid materials and evaluating their adsorption capacity and selectivity for various heavy metals.

Emerging research trajectories may explore the use of N-(2-Aminoethyl)carbamodithioic acid in other areas, leveraging its versatile chemical properties. These could include:

Catalysis: The metal complexes of N-(2-Aminoethyl)carbamodithioic acid could be investigated for their catalytic activity in various organic transformations.

Nanoparticle Synthesis: Dithiocarbamates are known to be effective capping agents in the synthesis of metal sulfide (B99878) nanoparticles. The bifunctionality of N-(2-Aminoethyl)carbamodithioic acid could be exploited to create functionalized nanoparticles with tailored surface properties.

Sensor Development: The strong and often specific interactions of dithiocarbamates with certain metal ions could be harnessed to develop chemical sensors for the detection of these ions.

Scope and Objectives of Academic Inquiry into N-(2-Aminoethyl)carbamodithioic Acid Research

The academic inquiry into N-(2-Aminoethyl)carbamodithioic acid is driven by a set of clear objectives aimed at understanding and exploiting its chemical properties for practical applications. The primary goals of this research include:

Synthesis and Characterization: A fundamental objective is the development of efficient and scalable synthetic routes to N-(2-Aminoethyl)carbamodithioic acid and its derivatives. Thorough characterization using techniques such as NMR, FTIR, and X-ray crystallography is crucial to understanding its structure and properties. researchgate.net

Development of Functional Materials: A major focus is the use of N-(2-Aminoethyl)carbamodithioic acid to create novel functional materials. This includes the synthesis of hybrid materials, such as the aforementioned functionalized MCM-41, and the investigation of their properties and performance in specific applications. researchgate.net

Environmental Applications: A key driver for research is the potential for this compound to address environmental challenges. The primary application explored to date is the removal of heavy metal pollutants from water. Research aims to quantify the adsorption efficiency, understand the adsorption mechanism, and assess the reusability of the adsorbent materials. researchgate.net

Coordination Chemistry Studies: Investigating the coordination behavior of N-(2-Aminoethyl)carbamodithioic acid with a wide range of metal ions is another important objective. This includes determining the stability constants, structures, and spectroscopic properties of the resulting metal complexes.

Detailed Research Findings

Research into N-(2-Aminoethyl)carbamodithioic acid has yielded valuable data, particularly in the context of its use in modifying mesoporous silica. The following tables summarize key findings from the synthesis and characterization of the compound and its application in the functionalization of MCM-41.

Table 1: Physicochemical Properties of N-(2-Aminoethyl)carbamodithioic Acid

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂S₂ | cymitquimica.com |

| Molecular Weight | 136.24 g/mol | |

| Appearance | White to off-white solid | cymitquimica.com |

| Structure | Zwitterionic: H₃N⁺(CH₂)₂NHCS₂⁻ | researchgate.net |

Interactive Data Table 1: Physicochemical Properties ```html

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₈N₂S₂ | cymitquimica.com |

| Molecular Weight | 136.24 g/mol | |

| Appearance | White to off-white solid | cymitquimica.com |

| Structure | Zwitterionic: H₃N⁺(CH₂)₂NHCS₂⁻ | researchgate.net |

Table 2: Characterization Data of MCM-41 and N-(2-Aminoethyl)carbamodithioate-Functionalized MCM-41

Parameter MCM-41 Functionalized MCM-41 Reference Surface Area (m²/g) 1085 632 researchgate.net Pore Volume (cm³/g) 0.98 0.58 researchgate.net Pore Diameter (Å) 30.4 29.8 researchgate.net Point of Zero Charge (pH) 6.8 3.2 researchgate.net

Interactive Data Table 2: Material Characterization

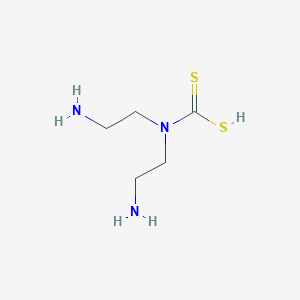

Table of Compound Names

Compound Name Bis(2-aminoethyl)carbamodithioic acid N-(2-Aminoethyl)carbamodithioic acid Carbon disulfide MCM-41

Structure

2D Structure

3D Structure

Properties

CAS No. |

31635-89-9 |

|---|---|

Molecular Formula |

C5H13N3S2 |

Molecular Weight |

179.3 g/mol |

IUPAC Name |

bis(2-aminoethyl)carbamodithioic acid |

InChI |

InChI=1S/C5H13N3S2/c6-1-3-8(4-2-7)5(9)10/h1-4,6-7H2,(H,9,10) |

InChI Key |

MBTWBGFVANKUJY-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CCN)C(=S)S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl Carbamodithioic Acid

Direct Synthesis Routes of N-(2-Aminoethyl)carbamodithioic Acid

The primary and most direct method for synthesizing N-(2-aminoethyl)carbamodithioic acid involves the reaction of ethylenediamine (B42938) with carbon disulfide. This process leverages the nucleophilic character of the amine groups in ethylenediamine and the electrophilic nature of the carbon atom in carbon disulfide.

Reaction of Ethylenediamine with Carbon Disulfide under Controlled Conditions

The synthesis of N-(2-aminoethyl)carbamodithioic acid is achieved through the nucleophilic addition of one of the amino groups of ethylenediamine to carbon disulfide. chempedia.info The reaction is typically conducted in an aqueous or alcoholic medium. chempedia.infoorgsyn.org The initial step involves the attack of the nitrogen atom of the amine on the carbon atom of carbon disulfide, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a proton transfer to form the dithiocarbamic acid.

The reaction is known to be vigorous and may require cooling to control the rate. orgsyn.org The resulting N-(2-aminoethyl)dithiocarbamic acid is often an intermediate that can undergo further reactions, such as thermal decomposition with the loss of hydrogen sulfide (B99878) to form cyclic compounds like imidazolidine-2-thiones. chempedia.info Therefore, careful control of the reaction conditions is essential to isolate the desired product.

Optimization of Reaction Parameters for High Yields and Purity

Achieving high yields and purity of N-(2-aminoethyl)carbamodithioic acid necessitates the careful optimization of several reaction parameters. The key factors influencing the outcome of the synthesis include temperature, solvent, reactant stoichiometry, and the rate of addition of reactants. researchgate.netrsc.orgnih.gov The basicity of the diamine is a crucial factor in determining the reaction rate. chempedia.info

The choice of solvent can affect the solubility of reactants and the stability of the product. Protic solvents like water or ethanol (B145695) are commonly used. orgsyn.org Temperature control is critical; the reaction is exothermic, and excessive heat can promote the formation of byproducts, such as ethylene (B1197577) thiourea (B124793). orgsyn.org The stoichiometry of ethylenediamine to carbon disulfide must be carefully managed to favor the monosubstituted product over the disubstituted ethylenebisdithiocarbamate. A slow, controlled addition of carbon disulfide to the ethylenediamine solution is recommended to manage the reaction's exothermicity and improve selectivity. orgsyn.org

Table 1: Key Reaction Parameters and Their Effects on Synthesis

| Parameter | Effect on Reaction | Optimized Condition Rationale |

|---|---|---|

| Temperature | Higher temperatures can increase reaction rate but also promote byproduct formation (e.g., cyclization). | Maintaining a moderate temperature (e.g., 60°C) or using cooling helps to control the exothermic reaction and minimize decomposition of the dithiocarbamic acid. orgsyn.org |

| Solvent | Affects reactant solubility and can influence the reaction pathway. | Aqueous ethanol provides a good medium for both ethylenediamine and the intermediate dithiocarbamate (B8719985) salt. orgsyn.org |

| Reactant Ratio | An excess of ethylenediamine can favor the formation of the mono-adduct. | Using a molar ratio where ethylenediamine is in slight excess relative to carbon disulfide can help prevent the formation of the di-adduct. |

| Rate of Addition | Rapid addition of carbon disulfide can lead to an uncontrolled, vigorous reaction. | Slow, dropwise addition of carbon disulfide allows for better temperature management and ensures a more selective reaction. orgsyn.org |

Synthesis of N-(2-Aminoethyl)carbamodithioic Acid Derivatives and Analogues

The presence of two distinct functional groups—the dithiocarbamate moiety and the primary amino group—allows for a wide range of chemical modifications, leading to a diverse library of derivatives and analogues.

Functionalization at the Dithiocarbamate Moiety

The dithiocarbamate group is a versatile functional handle for further chemical transformations. The sulfur atoms can act as nucleophiles, readily reacting with various electrophiles.

S-Alkylation: The dithiocarbamic acid or its corresponding salt can be easily S-alkylated using alkyl halides. organic-chemistry.orgasianpubs.org This reaction is a common strategy for introducing a variety of organic substituents onto the sulfur atom, yielding stable S-alkyl dithiocarbamate derivatives. This is often achieved in a one-pot reaction involving an amine, carbon disulfide, and an alkyl halide. organic-chemistry.orgrsc.org

Metal Complexation: Dithiocarbamates are excellent chelating ligands that form stable complexes with a wide range of transition metals. researchgate.netnih.gov The two sulfur atoms can coordinate to a metal center, forming a four-membered chelate ring. This property is widely used in coordination chemistry and materials science. nih.gov

Table 2: Examples of Functionalization at the Dithiocarbamate Moiety

| Reagent Type | Example Reagent | Resulting Functional Group |

|---|---|---|

| Alkyl Halide | Benzyl (B1604629) bromide | S-benzyl dithiocarbamate |

| Metal Salt | Zinc Chloride | Zinc(II) dithiocarbamate complex |

Modification of the Aminoethyl Group

The terminal primary amino group on the ethylenediamine backbone provides another site for synthetic elaboration. This group can undergo reactions typical of primary amines, allowing for the introduction of diverse functionalities.

Acylation and Protection: The amino group can be acylated or protected using reagents like ethyl trifluoroacetate (B77799) to form an amide linkage. nih.gov

Reaction with Dianhydrides: The diamine character of the molecule allows it to react with dianhydrides, leading to the formation of novel polyamideimides. nih.gov

Urea Formation: The amino group can be converted into a ureido group by reacting with isocyanates or activated carbamates, such as succinimidyl N-methylcarbamate. clockss.org

Table 3: Examples of Modification at the Aminoethyl Group

| Reagent | Resulting Functional Group | Application |

|---|---|---|

| Ethyl trifluoroacetate | Trifluoroacetamide | Amine protection nih.gov |

| Aromatic Dianhydrides | Polyamideimide | Polymer synthesis nih.gov |

Multicomponent Reaction Approaches for Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. nih.govethz.ch Dithiocarbamates and amines are valuable components in various MCRs. nih.govresearchgate.net

The synthesis of dithiocarbamates can itself be the first step in a consecutive MCR sequence. nih.govresearchgate.net For example, a dithiocarbamate formed from an amine and carbon disulfide can be used as a component in a subsequent Ugi reaction. nih.govresearchgate.net The Ugi four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. By incorporating a dithiocarbamate-containing component (either as the amine or the carboxylic acid), complex pseudo-peptides bearing a dithiocarbamate moiety can be synthesized in a highly convergent manner. nih.govresearchgate.netresearchgate.net This approach allows for the rapid generation of molecular diversity from simple starting materials.

Table of Compounds

| Compound Name |

|---|

| N-(2-Aminoethyl)carbamodithioic acid |

| Ethylenediamine |

| Carbon disulfide |

| Imidazolidine-2-thione |

| Ethylene thiourea |

| Ethylenebisdithiocarbamate |

| S-benzyl dithiocarbamate |

| Benzyl bromide |

| Zinc Chloride |

| Phenylboronic acid |

| Ethyl trifluoroacetate |

| Trifluoroacetamide |

| Succinimidyl N-methylcarbamate |

| N-methylureido |

| Aldehyde |

| Ketone |

| Carboxylic acid |

Generation of Dithiocarbamate-Based Organosilanes

The synthesis of dithiocarbamate-based organosilanes represents a significant area of research, aiming to combine the unique properties of both organosilanes and dithiocarbamates. While the direct synthesis of such compounds from bis(2-aminoethyl)carbamodithioic acid is not extensively detailed in the available literature, general methodologies for the preparation of organosilanes containing dithiocarbamate functionalities have been established. These methods typically involve the reaction of an amine with carbon disulfide, followed by reaction with an organosilane containing a suitable leaving group.

One common approach involves the initial formation of a dithiocarbamate salt from a primary or secondary amine and carbon disulfide in the presence of a base. This dithiocarbamate salt can then be reacted with a haloalkyl-functionalized organosilane to yield the desired product. The versatility of this method allows for the incorporation of various silane (B1218182) moieties, such as those containing alkoxy or alkyl groups.

Another strategy involves the use of amino-functionalized organosilanes as the starting material. These can react directly with carbon disulfide to form the corresponding dithiocarbamate-functionalized organosilane. The reaction conditions can be tailored to control the degree of substitution and the final product structure.

Mechanistic Studies of Synthetic Pathways

The formation and subsequent transformation of dithiocarbamates involve a series of well-studied reaction mechanisms. These mechanisms provide a fundamental understanding of how the dithiocarbamate functional group is formed and how it can be modified to generate a diverse range of derivatives.

Proposed Mechanisms for Dithiocarbamate Formation from Amines and Carbon Disulfide

The formation of dithiocarbamates from the reaction of amines with carbon disulfide is a fundamental process in organosulfur chemistry. In the case of this compound, the precursor is ethylenediamine, a primary diamine. The generally accepted mechanism for this reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of carbon disulfide. researchgate.net

RNH₂ + CS₂ ⇌ RNHCS₂⁻ + H⁺

In the synthesis of this compound from ethylenediamine, this reaction occurs at both amine groups, leading to the formation of the bis(dithiocarbamate). The reaction is typically carried out in an alkaline medium to facilitate the deprotonation step and drive the equilibrium towards the product. researchgate.net The presence of a base, such as sodium hydroxide, ensures the formation of the dithiocarbamate salt. wikipedia.org

The reaction can be summarized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom of carbon disulfide.

Zwitterion Formation: A transient zwitterionic intermediate is formed.

Deprotonation: A base (another amine molecule or a stronger base like NaOH) removes a proton from the nitrogen atom, leading to the formation of the dithiocarbamate anion.

This mechanism is supported by spectroscopic studies and the isolation of dithiocarbamate salts. The planarity of the NCS₂ core in dithiocarbamates suggests a significant contribution from resonance structures, which delocalize the negative charge and stabilize the anion. wikipedia.org

Intramolecular Cyclization and Ring Formation in Derivative Synthesis

Derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic compounds. These reactions are of significant interest as they provide pathways to complex molecular architectures from relatively simple starting materials. While specific examples starting from this compound are not prevalent in the provided search results, the general principles of intramolecular cyclization of dithiocarbamate derivatives are well-established.

These cyclization reactions often involve the reaction of the dithiocarbamate moiety with a suitably positioned electrophilic center within the same molecule. For instance, if a derivative of this compound contains a leaving group at an appropriate position, the sulfur atom of the dithiocarbamate can act as an internal nucleophile, leading to ring closure.

The size of the resulting heterocyclic ring is determined by the length of the carbon chain separating the dithiocarbamate group and the electrophilic center. This allows for the synthesis of five, six, or even larger membered rings containing nitrogen and sulfur atoms. The reaction can be promoted by heat or the addition of a catalyst.

An example of a general intramolecular cyclization could involve a dithiocarbamate derivative with a haloalkyl side chain. The nucleophilic sulfur atom can displace the halide to form a cyclic thiocarbamate derivative. The efficiency of such reactions depends on factors like ring strain in the transition state and the reactivity of the electrophilic and nucleophilic centers.

Role of Electrophiles in Dithiocarbamate Synthesis

Electrophiles play a crucial role in the synthesis of a wide variety of dithiocarbamate derivatives. The dithiocarbamate anion is a soft nucleophile and readily reacts with a range of soft electrophiles. This reactivity allows for the functionalization of the dithiocarbamate group, leading to the formation of dithiocarbamate esters and other derivatives. wikipedia.org

Common electrophiles used in dithiocarbamate chemistry include:

Alkyl Halides: Dithiocarbamate salts react with alkyl halides (e.g., methyl iodide, benzyl bromide) in a straightforward S-alkylation reaction to produce dithiocarbamate esters. organic-chemistry.orgorganic-chemistry.org

Michael Acceptors: Dithiocarbamates can undergo Michael addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. organic-chemistry.org

Nitroepoxides: The reaction of dithiocarbamates with nitroepoxides can lead to the formation of β-keto dithiocarbamates or heterocyclic compounds like thiazolidine-2-thiones, depending on the nature of the amine precursor. researchgate.netnih.gov

The reaction with electrophiles is a key step in many synthetic pathways that utilize dithiocarbamates as intermediates. For instance, a one-pot, three-component reaction of an amine, carbon disulfide, and an alkyl halide is a common and efficient method for the synthesis of S-alkyl dithiocarbamates. organic-chemistry.orgorganic-chemistry.org

The table below summarizes the reaction of dithiocarbamates with various electrophiles to form different classes of compounds. While these are general reactions for dithiocarbamates, they illustrate the potential transformations that derivatives of this compound could undergo.

| Electrophile | Product Class | General Reaction |

|---|---|---|

| Alkyl Halide (R'-X) | S-Alkyl Dithiocarbamate | R₂NCS₂⁻ + R'-X → R₂NC(S)SR' + X⁻ |

| Michael Acceptor (e.g., Acrylate) | β-Substituted Dithiocarbamate | R₂NCS₂⁻ + CH₂=CHCO₂R' → R₂NC(S)SCH₂CH₂CO₂R' |

| Nitroepoxide | β-Keto Dithiocarbamate | R₂NCS₂⁻ + Ph-CH(O)CH-NO₂ → R₂NC(S)SCH(Ph)C(O)CH₃ |

Coordination Chemistry and Metal Complexation of N 2 Aminoethyl Carbamodithioic Acid

Ligand Properties and Coordination Behavior

Dithiocarbamates (DTCs) are a class of organosulfur ligands known for their versatility in forming stable complexes with a vast array of elements, including all transition metals, lanthanides, actinides, and many main group elements. bohrium.commdpi.com Their utility stems from their straightforward preparation and the ease with which their electronic and steric properties can be modified. bohrium.comnih.gov The fundamental structure of these mono-anionic ligands, R₂NCS₂⁻, allows them to act as strong chelating agents. nih.gov

The dithiocarbamate (B8719985) moiety is an exceptional chelating agent primarily due to the presence of two sulfur donor atoms. nih.govnih.gov This allows the ligand to form a stable four-membered ring with a central metal ion. The most common coordination mode is bidentate chelation, where both sulfur atoms bind to the same metal center. bohrium.commdpi.com This symmetrical binding is prevalent in many transition metal complexes. bohrium.com

However, the coordination behavior of dithiocarbamates is not limited to simple chelation. They can exhibit several other binding modes, influenced by factors such as the steric demands of the metal center and other associated ligands. bohrium.com These alternative modes include:

Monodentate: Where only one of the two sulfur atoms coordinates to the metal ion. nih.govmdpi.com The appearance of two distinct C-N stretching frequency bands in an infrared spectrum can indicate a monodentate binding mode. tandfonline.com

Anisobidentate: A form of bidentate coordination where the two metal-sulfur bond lengths are unequal. bohrium.com

Bidentate Bridging: In this mode, the dithiocarbamate ligand links two different metal centers, with each sulfur atom coordinating to a separate metal. mdpi.comsysrevpharm.org This can lead to the formation of polymeric molecular structures. sysrevpharm.org

The ability to adopt these varied coordination geometries—from monomeric to polymeric assemblies—underpins the diverse structural chemistry of metal dithiocarbamate complexes. sysrevpharm.org

A key feature of the dithiocarbamate ligand is the delocalization of electrons across the N-CS₂ fragment. nih.gov This is best described by considering three main resonance structures. mdpi.comwikipedia.org One significant resonance hybrid, often called the 'thioureide' form, involves the delocalization of the lone pair of electrons from the nitrogen atom to form a double bond with the carbon atom, with the negative charge distributed over the two sulfur atoms. bohrium.comnih.govmdpi.com

This electron delocalization gives the carbon-nitrogen bond significant double-bond character, which restricts rotation and contributes to the planarity of the ligand. bohrium.comwikipedia.org The existence of these resonance hybrids, particularly the soft dithiocarbamate and hard thioureide forms, is crucial to the ligand's ability to stabilize metals in a wide range of oxidation states. bohrium.commdpi.comnih.gov The thioureide form is considered a hard donor, suitable for stabilizing metals in higher oxidation states, while other forms are soft donors that stabilize soft metals in lower oxidation states. bohrium.commdpi.com Consequently, dithiocarbamates are well-known for stabilizing metals in uncommon or high oxidation states, such as Cu(III), Ni(III), Co(IV), and Fe(IV). bohrium.comwikipedia.org

The conformation and coordination behavior of the dithiocarbamate ligand are influenced by several factors. The partial double-bond character of the C-N bond, a result of the thioureide resonance form, leads to a higher rotational barrier and a generally planar, sterically non-demanding structure. bohrium.comwikipedia.org

The nature of the substituent groups (R groups) attached to the nitrogen atom plays a significant role in determining the ligand's properties. The electronic properties of the NR₂ group can be tuned by the judicious choice of these substituents, which in turn affects the electronic structure of the resulting metal complex. bohrium.comtandfonline.com Furthermore, the steric bulk of these substituents can influence the coordination geometry and even the binding mode of the ligand. tandfonline.com The properties of the metal center itself, including its size and electronic demands, also dictate the final structure and coordination mode of the complex. bohrium.com For instance, the larger ionic radius of cadmium compared to zinc can enable it to achieve a higher coordination number, favoring the formation of polymeric structures with bridging dithiocarbamate ligands. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of dithiocarbamate ligands is typically straightforward and efficient. The process involves the reaction of a primary or secondary amine with carbon disulfide, usually in the presence of a base such as sodium hydroxide, to form the corresponding dithiocarbamate salt. wikipedia.orgasianpubs.orgwisdomlib.org This reaction is often carried out at room temperature with high atom efficiency. mdpi.com

Once the dithiocarbamate salt is prepared, the synthesis of transition metal complexes is commonly achieved through a salt metathesis (replacement) reaction. wikipedia.orgasianpubs.org This method involves adding an aqueous or alcoholic solution of the desired metal salt (e.g., metal chlorides) to a solution of the alkali metal dithiocarbamate ligand. nih.govasianpubs.org The resulting metal dithiocarbamate complex is often insoluble and precipitates from the solution, allowing for easy isolation by filtration. asianpubs.orgwisdomlib.org The stoichiometry of the reaction, typically a 1:2 or 1:3 metal-to-ligand molar ratio, is chosen based on the desired final complex. asianpubs.org

The coordination chemistry of copper with dithiocarbamate ligands is particularly rich, with stable complexes known for Cu(I), Cu(II), and Cu(III) oxidation states. bohrium.commdpi.commdpi.com

The preparation of Copper(II) bis(dithiocarbamate) complexes is exceptionally simple. The combination of an aqueous solution of a Cu(II) salt with a dithiocarbamate salt solution leads to the immediate formation of a dark brown precipitate of the [Cu(S₂CNR₂)₂] complex. mdpi.com This reaction is high-yielding, and the product can be easily isolated by filtration and drying. mdpi.com These Cu(II) complexes typically adopt a square planar coordination geometry. nih.gov

Copper(I) dithiocarbamate complexes can also be prepared through several methods, including the reduction of Cu(II) salts in the presence of the dithiocarbamate ligand or the reaction of thiuram disulfides with copper powder. mdpi.com Furthermore, the oxidation of Cu(II) dithiocarbamate complexes can yield the corresponding Cu(III) species, which are relatively stable and also feature a square planar geometry. mdpi.com The ability of the dithiocarbamate ligand to stabilize all three oxidation states highlights its electronic versatility. mdpi.com

Transition Metal Complexes: Design and Preparation

Ruthenium(III) Dithiocarbamate Complexes

While specific research on Ruthenium(III) complexes with N-(2-aminoethyl)carbamodithioic acid is not extensively detailed in the available literature, the coordination chemistry of Ru(III) with other dithiocarbamate ligands provides a strong basis for understanding its potential interactions. Ru(III) readily forms stable complexes with dithiocarbamates, often resulting in mononuclear or binuclear species. mdpi.commdpi.com

In mononuclear complexes, such as [Ru(DTC)₃], the ruthenium center is typically coordinated to three dithiocarbamate ligands, each acting as a bidentate chelator through the two sulfur atoms. This arrangement leads to a distorted octahedral geometry around the Ru(III) ion. mdpi.com The paramagnetic nature of the Ru(III) (d⁵) center influences the spectroscopic properties of these complexes. mdpi.com

Of particular interest is the formation of binuclear Ru(III) complexes, such as [Ru₂(DTC)₅]⁺. mdpi.com These compounds can be synthesized from the reaction of RuCl₃ with a dithiocarbamate salt and can exist as different stereoisomers (α and β), which differ in the spatial arrangement and bridging modes of the ligands. mdpi.com A key feature of these binuclear complexes is the short Ru-Ru bond distance, which leads to spin pairing between the two metal centers, rendering the complexes diamagnetic. mdpi.com

The presence of the terminal amino group on the N-(2-aminoethyl)carbamodithioic acid ligand introduces the potential for forming novel Ru(III) structures. This group could coordinate to the same metal center, act as a bridge to a second ruthenium ion to facilitate the formation of polynuclear structures, or remain uncoordinated, providing a site for further functionalization or intermolecular interactions via hydrogen bonding.

Complexes with Lanthanides, Actinides, and P-Block Elements

Dithiocarbamate ligands are known to form stable complexes with nearly all lanthanide, actinide, and majority of p-block elements. nih.govnih.gov The coordination chemistry with these elements is often characterized by high coordination numbers due to their larger ionic radii.

Lanthanide Complexes: Lanthanide ions are hard acids and typically favor coordination with oxygen or nitrogen donors. However, they are known to form complexes with softer sulfur-donating ligands like dithiocarbamates. um.edu.mtd-nb.info The N-(2-aminoethyl)carbamodithioic acid ligand, with its combination of soft (S₂-dithiocarbamate) and hard (N-amino) donor sites, is a compelling candidate for lanthanide coordination, potentially forming heterobifunctional coordination complexes.

Actinide Complexes: Actinides in the +4 oxidation state readily form stable dithiocarbamate complexes. For example, tetrakis(N,N-diethyldithiocarbamato) complexes of Thorium(IV), Uranium(IV), Neptunium(IV), and Plutonium(IV) have been synthesized. rsc.org These M(dtc)₄ compounds are isomorphous, with the uranium complex crystallizing in the monoclinic space group C2/c. rsc.org In these complexes, the actinide ion is typically eight-coordinate, with the four dithiocarbamate ligands each acting as a bidentate chelator. rsc.org It is anticipated that N-(2-aminoethyl)carbamodithioic acid would form analogous stable complexes with actinides, with the pendant amino group offering a potential for creating bridged polynuclear structures or for coordination to a second metal ion. sfu.ca

P-Block Element Complexes: Dithiocarbamates form a wide variety of structurally diverse complexes with p-block elements. The bonding can range from simple chelation to more complex bridging modes. Given the established reactivity, N-(2-aminoethyl)carbamodithioic acid is expected to form stable complexes with elements such as tin, lead, antimony, and bismuth, where the additional amino group could influence the final supramolecular structure.

Solid-State Properties and Crystal Structure Analysis

The solid-state structure of metal complexes is dictated by the coordination geometry of the metal ion, the bite angle of the ligand, and intermolecular forces such as hydrogen bonding.

The ligand N-(2-aminoethyl)carbamodithioic acid exists in the solid state as a zwitterion, with the formula H₃N⁺(CH₂)₂NHCS₂⁻. researchgate.net Its crystal structure reveals that the lengths of the two C-S bonds in the dithiocarbamate group are nearly equal, indicating significant double-bond character. researchgate.net The molecules are linked in the crystal by numerous N—H⋯S hydrogen bonds, forming an extensive three-dimensional network. researchgate.net This inherent hydrogen-bonding capability is a key feature that can be expected to influence the crystal packing of its metal complexes.

While crystal structures for metal complexes specifically with N-(2-aminoethyl)carbamodithioic acid are not widely reported, the structures of complexes with related ligands are well-documented. For instance, Ni(II) and Pd(II) bis(dithiocarbamate) complexes typically adopt a square-planar geometry. nih.govsci-hub.se Co(III) tris(dithiocarbamate) complexes exhibit a distorted octahedral geometry, with the distortion arising from the small bite angle of the chelating dithiocarbamate ligand. researchgate.net The geometry of copper(II) bis(dithiocarbamate) complexes can vary between isolated, planar monomeric units and dimeric structures formed through intermolecular copper-sulfur interactions. sci-hub.se

For complexes of N-(2-aminoethyl)carbamodithioic acid, the uncoordinated protonated amino group (in its zwitterionic form) would be a strong hydrogen bond donor, likely leading to robust supramolecular networks in the solid state. If the amino group also participates in coordination, it would directly impact the geometry and nuclearity of the complex.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₈N₂S₂ | researchgate.net |

| Molecular State | Zwitterion (H₃N⁺(CH₂)₂NHCS₂⁻) | researchgate.net |

| Key Feature | Planar NCS₂ group with nearly equal C-S bond lengths | researchgate.net |

| Intermolecular Interactions | Four N—H⋯S hydrogen bonds per molecule | researchgate.net |

| Supramolecular Structure | Infinite three-dimensional network | researchgate.net |

Advanced Coordination Architectures and Supramolecular Assemblies

The dithiocarbamate ligand is a powerful and reliable building block for the construction of advanced, multi-metallic coordination architectures through metal-directed self-assembly. ox.ac.uk

Binuclear and Polynuclear Metal-Dithiocarbamate Complexes

The formation of binuclear and polynuclear complexes is common in dithiocarbamate chemistry, often facilitated by ligands that possess multiple donor sites or by the ability of the dithiocarbamate group itself to act as a bridge. mdpi.comnih.gov Ligands containing more than one dithiocarbamate unit can readily bridge multiple metal centers to form macrocycles or coordination polymers. ajgreenchem.comresearchgate.net

The ligand N-(2-aminoethyl)carbamodithioic acid is particularly well-suited for the formation of such structures. It possesses two distinct coordination sites: the bidentate dithiocarbamate group and the terminal amino group. This bifunctionality allows it to act as a bridging ligand in several ways:

The dithiocarbamate group can chelate one metal center while the amino group coordinates to a second.

The dithiocarbamate group itself can bridge two metal centers, a known coordination mode for this ligand.

This versatility can lead to the formation of discrete binuclear or polynuclear clusters, or extended one-, two-, or three-dimensional coordination polymers. The synthesis of trinuclear complexes of the type Sn(tch)₂{M₂(dtc)₄} demonstrates the capacity of dithiocarbamate ligands to participate in complex heterometallic polynuclear structures. nih.gov Similarly, dinuclear macrocyclic complexes have been prepared through the template-assisted reaction of bis-secondary amines with CS₂ and metal(II) ions. ajgreenchem.com

Self-Assembly Processes in Metal-Ligand Systems

Metal-directed self-assembly is a synthetic strategy that uses the geometric preferences of metal ions to organize ligands into well-defined, complex supramolecular structures. The dithiocarbamate ligand has proven to be an extremely robust and versatile component in this field, leading to the formation of architectures such as macrocycles, cryptands, cages, and catenanes. ox.ac.ukrsc.org

The process typically involves the reaction of a metal salt with a custom-designed ligand that contains one or more dithiocarbamate moieties. The predictable and strong coordination of the dithiocarbamate to the metal ion drives the assembly of the final structure. ajgreenchem.com For example, dinuclear macrocyclic complexes can be self-assembled by reacting a bis-amine with carbon disulfide and a metal(II) salt in a one-pot reaction. ajgreenchem.com The spacer unit between the amine groups in the ligand precursor plays a crucial role in pre-organizing the ligand for assembly and determining the size and shape of the resulting macrocyclic cavity. ajgreenchem.com

The N-(2-aminoethyl)carbamodithioic acid ligand offers unique possibilities for self-assembly. Its bifunctional nature could be harnessed to create novel topologies. For instance, reactions could be designed where the dithiocarbamate group selectively coordinates to a soft metal ion, leaving the terminal amino group available to coordinate to a harder metal ion, leading to the self-assembly of heterometallic architectures. Furthermore, the inherent hydrogen-bonding capability of the ligand's amino group can provide an additional layer of control, directing the assembly of the primary coordination complexes into higher-order supramolecular arrays. tib.eu

Applications in Advanced Materials and Catalysis

Precursors for Nanomaterials Synthesis

Metal dithiocarbamate (B8719985) complexes, including those structurally related to bis(2-aminoethyl)carbamodithioic acid, have been extensively investigated as single-source precursors. These molecules conveniently contain both the metal and the sulfur atoms required for the formation of metal sulfides, simplifying the synthesis process and avoiding the use of toxic gases like hydrogen sulfide (B99878). dtic.mil

Dithiocarbamate complexes are effective single-source precursors for generating metal sulfide nanoparticles and thin films through thermal decomposition methods. researchgate.netnih.gov Techniques such as aerosol-assisted chemical vapor deposition (AACVD) and solventless melt reactions are employed to decompose the precursor and yield the desired nanomaterial. nih.govrsc.org For instance, zinc and silver complexes of diallydithiocarbamate have been used to prepare zinc sulfide (ZnS) and silver sulfide (AgS) nanoparticles. nih.gov Similarly, molybdenum(IV) dithiocarboxylates have been successfully used to grow MoS₂ thin films via AACVD. rsc.org

The properties of the resulting nanoparticles, such as size and crystalline phase, can be controlled by the choice of precursor and the synthesis conditions. nih.gov Thermolysis of bis(diallydithiocarbamato)zinc(II) in the presence of capping agents like octadecylamine (B50001) (ODA) yields hexagonal wurtzite ZnS quantum dots with sizes ranging from 1.98 to 5.49 nm. nih.gov In another example, a zinc bis(diethyldithiocarbamate) complex was used in a solventless melt method to produce wurtzite ZnS nanoparticles. nih.gov

| Precursor Complex | Synthesis Method | Resulting Nanomaterial | Phase/Morphology | Reference |

|---|---|---|---|---|

| Bis(diallydithiocarbamato)zinc(II) | Thermolysis in ODA | ZnS Nanoparticles | Hexagonal Wurtzite | nih.gov |

| Bis(diallydithiocarbamato)silver(I) | Thermolysis in ODA | AgS Nanoparticles | Acanthite | nih.gov |

| Zinc Bis(diethyldithiocarbamate) | Solventless Melt Reaction | ZnS Nanoparticles | Wurtzite | nih.gov |

| Tetrakis(dithiocarboxylato)molybdenum(IV) | AACVD | MoS₂ Thin Film | 2H-MoS₂ | rsc.org |

In the context of single-source precursors, the dithiocarbamate ligand itself can function as a capping agent during the initial stages of nanoparticle formation. The organic ligands envelop the inorganic core, with their head groups binding to the metal and their tail groups interacting with the surrounding environment. nih.gov This interaction stabilizes the nascent particles and helps control their morphology before the ligand fully decomposes at higher temperatures. nih.govnih.gov The strong affinity of the sulfur atoms in the dithiocarbamate group for the metal surface facilitates this stabilizing effect. Additionally, external capping agents like long-chain amines (e.g., dodecylamine, hexadecylamine) can be used in conjunction with the precursor to achieve finer control over the final nanoparticle size and dispersity. nih.gov

Catalytic Applications of N-(2-Aminoethyl)carbamodithioic Acid Complexes

The metal complexes derived from dithiocarbamate ligands are explored for their catalytic properties in both homogeneous and heterogeneous systems. The electronic and steric properties of the ligand, as well as the choice of the metal center, dictate the catalytic activity.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. tib-chemicals.com Transition metal complexes are widely used as homogeneous catalysts for a variety of organic transformations. emory.edu While specific studies focusing solely on the catalytic use of this compound complexes are not extensively detailed, related palladium(II) complexes with amino acids have been shown to catalyze reactions such as the Wacker oxidation of α-olefins. researchgate.net The chelation of the ligand to the metal center is key to the stability and activity of such catalysts. harvard.edu Given their structure, it is plausible that complexes of this compound could be investigated for similar catalytic applications, including C-C coupling reactions or polymerizations, where precise control over the metal's coordination environment is essential. tib-chemicals.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. A significant application in this area arises from the nanomaterials synthesized using dithiocarbamate precursors. For example, ZnS and AgS nanoparticles produced from the thermolysis of dithiocarbamate complexes have demonstrated excellent performance as heterogeneous photocatalysts. nih.gov

These semiconductor nanoparticles can degrade organic pollutants in wastewater under light irradiation. nih.govnih.gov ODA-capped ZnS nanoparticles have been shown to be highly efficient in the photocatalytic degradation of dyes such as bromothymol blue and bromophenol blue. nih.gov The high surface-to-volume ratio and unique electronic properties of these nanomaterials make them effective catalysts for environmental remediation. nih.govunimi.it

Polymeric Materials Integration and Modification

The structural backbone of this compound is derived from ethylenediamine (B42938). This diamine and its derivatives are valuable monomers for the synthesis and modification of polymers. By integrating these units into polymer chains, materials with enhanced properties can be developed.

A structurally similar compound, bis(2-aminoethyl)terephthalamide, has been synthesized from the aminolysis of waste poly(ethylene terephthalate) (PET) bottles. nih.gov This amide-containing diamine can be reacted with various aromatic dianhydrides to produce novel, high-performance polyamideimides (PAIs). nih.gov These PAIs exhibit excellent thermal and mechanical properties, making them suitable for applications such as industrial separation membranes. nih.gov

Similarly, another derivative, bis(2-aminoethyl) adipamide, has been used as a comonomer to synthesize a series of polyamide 6 (PA6) copolymers. mdpi.com The incorporation of this segment into the PA6 backbone disrupts the polymer's crystallinity, transferring it from the stable α-form to the less stable γ-form. mdpi.com This modification results in copolyamides with unique crystallization behavior and mechanical properties that are advantageous for applications like hot melt adhesives. mdpi.com These examples highlight how the "bis(2-aminoethyl)" structural motif can be integrated into polymer backbones to tailor their physical and chemical properties for specific, advanced applications.

Incorporation of (2-Aminoethyl)dithiocarbamate Segments into Copolyamides

The integration of functional moieties into polymer backbones is a key strategy for developing advanced materials with tailored properties. In this context, the incorporation of (2-aminoethyl)dithiocarbamate segments into copolyamides represents a promising approach to imbue these polymers with new functionalities. This can be achieved through the synthesis of novel diamine monomers containing the dithiocarbamate group. For instance, a diamine such as N¹,N⁶-Bis-(2-aminoethyl)adipamide (BAEA) can be synthesized and subsequently polymerized with diacids to form copolyamides. researchgate.net The presence of the aminoethyl groups provides sites for the introduction of dithiocarbamate functionality.

The synthesis of such copolyamides often involves a melt polymerization reaction. researchgate.net The stoichiometric balance between the diamine and diacid components is crucial for achieving high molecular weight polymers and is often controlled by first preparing a salt of the two monomers. researchgate.net The resulting copolyamides can be characterized by various spectroscopic and analytical techniques, including ¹H NMR and FT-IR spectroscopy, to confirm the incorporation of the desired segments. researchgate.net The introduction of these functional segments can significantly alter the physical and chemical properties of the resulting copolyamide, opening up possibilities for applications in areas such as metal chelation and the development of functional textiles.

Influence on Polymer Crystallization Kinetics and Crystal Structure

The incorporation of comonomer units, such as those derived from bis(2-aminoethyl) carbamodithioic acid, into a polyamide chain can have a profound impact on its crystallization behavior. Research on copolyamides of polyamide 6 (PA6) containing bis(2-aminoethyl) adipamide/adipic acid (BAEA/AA) segments has shown that the presence of these segments disrupts the regularity of the polymer chain, which in turn affects the crystallization process. mdpi.comresearchgate.net

Wide-angle X-ray diffraction (WAXD) studies have revealed that increasing the content of the BAEA/AA segment can induce a transformation in the crystal structure of PA6 from the more stable α-form to the less stable γ-form. mdpi.comresearchgate.net This transition is attributed to the complex polymer structure created by the comonomer units, which hinders the formation of the typical hydrogen-bonded sheets of the α-form. At a certain concentration, for example 10 mole% of BAEA/AA, a coexistence of both α and γ crystalline forms can be observed. mdpi.comresearchgate.net

The study of isothermal crystallization kinetics using methods like differential scanning calorimetry (DSC) provides further insight. The Avrami model is often used to analyze the crystallization process, with the Avrami exponent (n) giving information about the nucleation and growth mechanism. For copolyamides containing BAEA/AA, the Avrami exponent values, typically ranging from 1.43 to 3.67, suggest a crystallization process involving two- to three-dimensional growth. researchgate.netnih.gov

Furthermore, the incorporation of these segments generally leads to a slower crystallization rate and a higher crystallization activation energy (ΔEa) compared to the neat polyamide. mdpi.comresearchgate.net This indicates that the comonomer units act as defects in the polymer chain, making it more difficult for the chains to organize into a crystalline lattice. This understanding of how dithiocarbamate-related segments influence crystallization is crucial for controlling the final properties of the material, such as its mechanical strength and thermal stability, for practical applications. mdpi.comresearchgate.net

Table 1: Influence of BAEA/AA Content on PA6 Crystallization

| BAEA/AA Content (mole%) | Predominant Crystal Form | Crystallization Rate | Crystallization Activation Energy (ΔEa) |

| 0 (Neat PA6) | α-form | Faster | Lower |

| 5 | α-form | Slower | Higher |

| 10 | Coexistence of α and γ forms | Slower | Higher |

| 15 | γ-form | Slower | Higher |

Design of Dithiocarbamate-Based Hybrid Materials

The design of hybrid materials incorporating dithiocarbamate functionalities offers a versatile platform for creating advanced materials with a wide range of applications. Dithiocarbamates are known for their ability to form stable complexes with a variety of metal ions, making them ideal ligands for the synthesis of organic-inorganic hybrid materials. nih.gov These materials combine the properties of both organic polymers and inorganic components, leading to synergistic effects and enhanced performance.

One approach to designing these materials involves the use of dithiocarbamate compounds as precursors for the synthesis of metallic sulfide nanoparticles. nih.gov Through processes like thermal decomposition, dithiocarbamate complexes can be converted into well-defined nanoparticles with controlled size and morphology. nih.gov These nanoparticles can then be embedded within a polymer matrix to form a nanocomposite. The dithiocarbamate ligand can also act as a capping agent, preventing the agglomeration of the nanoparticles and ensuring their uniform dispersion within the polymer. nih.gov

Another strategy involves the covalent attachment of dithiocarbamate groups to a polymer backbone, as discussed in the context of copolyamides. These functionalized polymers can then be used to coordinate with metal ions, leading to the formation of hybrid materials with a high density of active sites. The design of these materials can be tailored for specific applications, such as catalysis, sensing, and environmental remediation, by carefully selecting the polymer matrix, the metal ion, and the synthesis conditions. The resulting hybrid materials often exhibit improved thermal stability and unique optical or electronic properties. rsc.org

Industrial Chemical Process Applications

Utilization as Flotation Agents in Mining

Dithiocarbamates are a well-established class of reagents in the mining industry, where they are primarily used as collectors in the froth flotation process for the separation of sulfide minerals. mdpi.comsaimm.co.za Froth flotation is a widely used technique for concentrating valuable minerals from ores. The process relies on the selective attachment of air bubbles to the surface of the desired mineral particles, which then rise to the surface to form a froth that can be collected. nbinno.com

The effectiveness of dithiocarbamates as collectors stems from their chemical structure, which contains a polar head group that can chemisorb onto the surface of sulfide minerals and a non-polar hydrocarbon tail that renders the mineral surface hydrophobic. saimm.co.za This induced hydrophobicity is essential for the attachment of air bubbles. Dithiocarbamates have demonstrated strong collecting power for a variety of sulfide minerals, including those of copper, lead, and zinc. mdpi.comualberta.ca

In some cases, dithiocarbamates are used in combination with other types of collectors, such as xanthates, to achieve synergistic effects and improve the recovery of valuable minerals. saimm.co.za The choice of dithiocarbamate and its dosage depends on the specific ore being processed and the desired selectivity. Their robust performance and versatility make them an important tool in the beneficiation of a wide range of sulfide ores. google.com

Mechanisms of Selective Depression in Mineral Flotation

In addition to their role as collectors, dithiocarbamate compounds can also function as depressants in mineral flotation, a role that is crucial for achieving high-purity concentrates from complex ores. nbinno.com A depressant is a reagent that selectively prevents the flotation of certain minerals, typically by making their surfaces more hydrophilic. taylorandfrancis.com This allows for the separation of valuable minerals from gangue or from other valuable minerals.

The mechanism of selective depression by dithiocarbamates can be multifaceted. One key mechanism involves competitive adsorption with the collector. For instance, in the separation of galena (lead sulfide) from sphalerite (zinc sulfide), a combined depressant of zinc sulfate (B86663) and a dithiocarbamate can be used to selectively depress sphalerite. ysxbcn.com In this system, the dithiocarbamate can form complexes with lead ions on the surface of activated sphalerite, preventing the adsorption of the collector and thus inhibiting its flotation. ysxbcn.com At the same time, the collector can still adsorb onto the surface of galena, allowing for its recovery.

The hydrophilicity of the mineral surface can also be enhanced by the adsorption of the dithiocarbamate depressant. This makes it less likely for air bubbles to attach to the mineral particle, further preventing its flotation. The effectiveness of a dithiocarbamate as a depressant is influenced by factors such as the pH of the pulp, the presence of other ions in the solution, and the specific type of dithiocarbamate used. By carefully controlling these parameters, a high degree of selectivity can be achieved in the flotation process.

Investigation of Biological Activity and Mechanistic Pathways in Vitro

Anti-Cancer and Cytotoxic Mechanisms in Cellular Models (In Vitro)

The in vitro cytotoxic activity of novel derivatives of bis(2-aminoethyl)amine, the precursor to Bis(2-aminoethyl)carbamodithioic acid, has been evaluated against a panel of human cancer cell lines. mdpi.com These studies utilized cell lines such as A549 (epithelial lung carcinoma) and Caco-2 (colorectal adenocarcinoma). mdpi.com To assess selectivity, the non-cancerous human keratinocyte cell line, HaCaT, was also included in the analysis. mdpi.com

The research identified several derivatives with moderate antiproliferative potency. mdpi.com One particular phenethyl derivative demonstrated the most significant growth-inhibitory activity across all tested cancer cell lines, with IC₅₀ values ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM. mdpi.com The cytotoxic effects were quantified by determining the IC₅₀ value, which represents the concentration of the compound required to inhibit the proliferation of 50% of the cell population. mdpi.com

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Phenethyl Derivative 6 | A549 (Lung Carcinoma) | 15.74 ± 1.7 |

| Phenethyl Derivative 6 | Caco-2 (Colorectal Adenocarcinoma) | 13.95 ± 2.5 |

| Phenethyl Derivative 6 | HTB-140 (Melanoma) | 14.83 ± 1.9 |

| Phenethyl Derivative 6 | HaCaT (Normal Keratinocytes) | 20.11 ± 2.1 |

Data sourced from a study on bis(2-aminoethyl)amine derivatives. mdpi.com

To elucidate the mechanisms behind the observed cytotoxicity, researchers employed standard assays to measure cell viability and apoptosis. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a primary method used to screen for cytotoxic activity. mdpi.com The MTT assay is a colorimetric test that measures cellular metabolic activity, where a reduction in activity is indicative of cell death or loss of viability. nih.gov

In addition to the MTT assay, the lactate (B86563) dehydrogenase (LDH) assay was used to further investigate cytotoxicity. mdpi.com The LDH assay quantifies cell death by measuring the release of the LDH enzyme from cells with compromised plasma membranes. nih.govelabscience.com This indicates that cell membrane integrity has been lost, a hallmark of late-stage apoptosis or necrosis. nih.gov

To specifically analyze the induction of apoptosis, flow cytometry analysis was performed. mdpi.com Cells were treated with the bis(2-aminoethyl)amine derivatives at their respective IC₅₀ concentrations for 72 hours. mdpi.com Subsequently, they were stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, and 7-aminoactinomycin D (7-AAD), a fluorescent chemical that intercalates into DNA when the cell membrane is compromised, indicating late apoptosis or necrosis. mdpi.com This dual-staining method allows for the differentiation between viable cells, early apoptotic cells, late apoptotic cells, and necrotic cells. mdpi.com

The immunomodulatory potential of bis(2-aminoethyl)amine derivatives has also been explored, specifically their influence on cytokine release. mdpi.com An interleukin-6 (IL-6) assay was conducted to determine if the compounds could modulate the release of this pro-inflammatory cytokine from cancer cells. mdpi.com The results indicated that certain derivatives possess significant inhibitory effects on IL-6 release. mdpi.com Notably, one derivative demonstrated a particularly strong influence in A549 lung cancer cells, inhibiting the release of interleukin-6 by nearly tenfold when compared to untreated control cells. mdpi.com This finding suggests that beyond direct cytotoxicity, these compounds may also interfere with cellular signaling pathways that are crucial for tumor progression and inflammation. mdpi.com

Antimicrobial and Antifungal Activity (In Vitro Studies)

While dithiocarbamates as a chemical class are known for their biological activities, specific mechanistic studies on the antibacterial action of this compound against bacteria such as Escherichia coli are not extensively detailed in the available literature. However, research on other antimicrobial agents against E. coli indicates that common mechanisms of action involve the disruption of cell membrane integrity, leading to the leakage of essential cellular components like potassium ions, and subsequent loss of membrane potential. researchgate.net Other mechanisms can include the selective inhibition of DNA synthesis. nih.gov Further investigation is required to determine the precise antibacterial mechanism of this compound.

The antifungal potential of related bisdithiocarbamate structures has been evaluated in vitro. nih.gov Studies have synthesized novel bisdithiocarbamic esters and assessed their activity against the plant pathogenic fungus Fusarium oxysporum f. sp. lini. nih.gov The results demonstrated that some of these compounds were more active in inhibiting the vegetative mycelial growth of the fungus than commercially available fungicides. nih.gov This suggests that the bisdithiocarbamate scaffold is a promising structural motif for the development of new antifungal agents. nih.gov

Enzyme Inhibition Studies

Dithiocarbamates are recognized as potent inhibitors of various enzymes, particularly metalloenzymes. daneshyari.comnih.gov Their inhibitory action is primarily attributed to their ability to chelate metal ions essential for the catalytic activity of these enzymes. daneshyari.com

Elucidation of Molecular Interactions with Target Enzymes

The primary mechanism by which dithiocarbamates inhibit enzymes involves the formation of coordination complexes with metal ions in the enzyme's active site. daneshyari.com For instance, dithiocarbamates have been shown to be effective inhibitors of zinc-containing metalloenzymes such as carbonic anhydrases and metallo-β-lactamases. nih.govnih.gov X-ray crystallography studies on adducts of dithiocarbamates with carbonic anhydrase have revealed that the dithiocarbamate (B8719985) group coordinates to the zinc ion within the active site through its sulfur atoms. nih.gov This interaction prevents the binding of the natural substrate, thereby inhibiting the enzyme's function. Molecular docking studies have further elucidated these interactions, showing that in addition to metal chelation, hydrogen bonding and hydrophobic interactions with amino acid residues in the active site can contribute to the binding affinity and inhibitory potency of these compounds. jocpr.comwjpsonline.com

Structure-Activity Relationships Governing Enzyme Inhibition

The structure of the dithiocarbamate molecule plays a crucial role in its enzyme inhibitory activity. The nature of the substituent groups on the nitrogen atom of the carbamodithioic acid moiety significantly influences the compound's potency and selectivity. nih.govresearchgate.net

Key structural features that govern the enzyme-inhibiting activity of dithiocarbamates include:

The Dithiocarbamate Moiety : The -NCSS⁻ group is the key functional group responsible for metal chelation and, consequently, enzyme inhibition.

Substituents on the Nitrogen Atom : The size, lipophilicity, and electronic properties of the groups attached to the nitrogen atom can affect the compound's ability to access the enzyme's active site and its binding affinity. For example, studies on a series of dithiocarbamate derivatives have shown that both the nature of a cyclic amine and the linker joining it to the dithiocarbamate group are critical for anticancer activity. nih.gov

The following table provides a summary of the structure-activity relationships for dithiocarbamate derivatives based on available literature.

| Structural Feature | Influence on Enzyme Inhibition | Reference |

| Dithiocarbamate Group | Essential for metal chelation and inhibitory activity. | daneshyari.com |

| N-Substituents | Affect potency and selectivity; bulky or lipophilic groups can enhance binding to hydrophobic pockets in the active site. | nih.govresearchgate.net |

| Linker Chain | The length and flexibility of a linker between the dithiocarbamate and another pharmacophore can impact activity. | nih.gov |

Radioprotective Mechanisms (In Vitro and Mechanistic Studies)

Dithiocarbamates have been investigated for their potential as radioprotective agents, demonstrating the ability to protect cells and biological molecules from the damaging effects of ionizing radiation in vitro. nih.gov

Role of Metal Chelation in Radioprotection

The metal-chelating properties of dithiocarbamates are believed to contribute to their radioprotective effects. nih.gov By chelating transition metal ions such as copper and iron, dithiocarbamates can inhibit the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. These radicals are major contributors to radiation-induced cellular damage. While direct evidence for this compound is unavailable, the presence of the dithiocarbamate group strongly suggests a potential for metal chelation to play a role in its radioprotective capacity. Polyamines, which are structurally related to the "bis(2-aminoethyl)" portion of the molecule, are also known to chelate metal ions and prevent oxidative stress. researchgate.net

Induction of Cellular Stress Proteins as Toxicity Markers

Exposure of cells to dithiocarbamates can induce a cellular stress response, which may serve as a marker for their potential toxicity. nih.gov Dithiocarbamates can disrupt cellular thiol homeostasis and induce oxidative stress, leading to the activation of stress-responsive signaling pathways. nih.gov This can result in the upregulation of cytoprotective enzymes and heat shock proteins. For example, treatment of cells with dithiocarbamates has been shown to induce the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system. semanticscholar.orgreactome.org The induction of such stress proteins can be an indicator of the cell's attempt to counteract the toxic effects of the compound. While no specific data exists for this compound, it is plausible that, like other dithiocarbamates, it could induce a cellular stress response at certain concentrations.

The following table summarizes the potential radioprotective mechanisms of dithiocarbamates based on in vitro and mechanistic studies.

| Mechanism | Description | Reference |

| Metal Chelation | Sequesters transition metal ions, preventing the formation of reactive oxygen species. | nih.govresearchgate.net |

| Free Radical Scavenging | Thiol groups directly neutralize damaging free radicals. | nih.gov |

| Protection of Biomolecules | Prevents radiation-induced damage to DNA and cellular membranes. | nih.gov |

| Induction of Cellular Stress Response | May activate endogenous antioxidant defense pathways. | nih.govnih.gov |

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in Bis(2-aminoethyl)carbamodithioic acid. nih.gov These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. nih.gov

For this compound, the key functional groups are the amine (NH2), the secondary amine (NH) within the dithiocarbamate (B8719985) linkage, the methylene (B1212753) groups (CH2), and the carbodithioate group (NCS2⁻). The FT-IR spectrum is particularly useful for identifying polar bonds. The presence of the zwitterionic form, H₃N⁺(CH₂)₂NHCS₂⁻, as seen in analogous compounds, would be confirmed by characteristic bands for the ammonium (B1175870) (NH₃⁺) and dithiocarbamate (NCS₂⁻) ions. researchgate.net

Raman spectroscopy complements FT-IR, as it is particularly sensitive to non-polar, symmetric bonds. The C=S and C-S stretching vibrations of the dithiocarbamate group, which are fundamental to the molecule's core structure, would yield distinct Raman signals.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Ammonium (NH₃⁺) | N-H Stretching | 3200 - 3000 | Strong, Broad |

| Ammonium (NH₃⁺) | N-H Bending | 1600 - 1500 | Medium |

| Secondary Amine (N-H) | N-H Stretching | 3350 - 3310 | Medium |

| Secondary Amine (N-H) | N-H Bending | 1580 - 1490 | Medium |

| Methylene (CH₂) | C-H Stretching | 2950 - 2850 | Strong |

| Methylene (CH₂) | C-H Bending (Scissoring) | ~1465 | Medium |

| Carbodithioate (NCS₂⁻) | C=N Stretching (Thioureide) | 1550 - 1450 | Strong |

| Carbodithioate (NCS₂⁻) | C-S Stretching (Asymmetric) | 1050 - 950 | Strong |

| Carbodithioate (NCS₂⁻) | C-S Stretching (Symmetric) | 950 - 850 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. researchgate.netslideshare.net Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms within this compound can be determined. nih.gov

¹H NMR: This experiment provides information about the number of different types of protons and their chemical environments. For this compound, distinct signals would be expected for the protons on the two non-equivalent methylene groups (-CH₂-CH₂-). The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR: This technique identifies the different carbon environments in the molecule. Signals corresponding to the two methylene carbons and the highly deshielded carbon of the carbodithioate group (NCS₂⁻) would be observed.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound in D₂O

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | H₃N⁺-CH₂ - | ~3.2 | Triplet |

| ¹H | -CH₂ -NHCS₂⁻ | ~3.6 | Triplet |

| ¹³C | H₃N⁺-C H₂- | ~40 | - |

| ¹³C | -C H₂-NHCS₂⁻ | ~50 | - |

| ¹³C | NC S₂⁻ | ~210 | - |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The dithiocarbamate chromophore in this compound gives rise to characteristic electronic transitions.

The carbamodithioate group contains non-bonding electrons (n) on the sulfur and nitrogen atoms, as well as π electrons within the C=S double bond. This allows for two primary types of electronic transitions:

n → π* transition: This involves the excitation of a non-bonding electron from a sulfur or nitrogen atom into an anti-bonding π* orbital. These transitions are typically of lower energy and appear at longer wavelengths.

π → π* transition: This is a higher-energy transition involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital associated with the C=S bond. youtube.comresearchgate.net

These absorptions are intense and serve as a spectroscopic signature for the dithiocarbamate moiety.

Table 3: Typical Electronic Transitions for the Dithiocarbamate Group

| Transition Type | Orbitals Involved | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | π → π | 240 - 260 | High (>10,000 L mol⁻¹ cm⁻¹) |

| n → π | n → π | 270 - 290 | Moderate (~5,000 L mol⁻¹ cm⁻¹) |

Crystallographic Studies

X-ray diffraction techniques are essential for determining the arrangement of atoms in the solid state, providing unambiguous information on molecular structure, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound. nih.gov Analysis of a suitable single crystal of this compound would provide exact bond lengths, bond angles, and torsional angles.

Based on studies of the closely related N-(2-Aminoethyl)dithiocarbamic acid, it is expected that this compound also exists as a zwitterion in the solid state, with a proton transferred from the dithioic acid group to the terminal amine group. researchgate.net The analysis would likely reveal a planar NCS₂ dithiocarbamate group with C-S bond lengths intermediate between single and double bonds, indicating delocalization of the negative charge. researchgate.net Furthermore, SCXRD elucidates the crystal packing, which is expected to be dominated by an extensive three-dimensional network of N—H⋯S hydrogen bonds between the ammonium groups and the sulfur atoms of the dithiocarbamate moieties. researchgate.net

Table 4: Crystallographic Data for the Analogous Compound N-(2-Aminoethyl)dithiocarbamic acid researchgate.net

| Parameter | Value |

| Chemical Formula | C₃H₈N₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.861(2) |

| b (Å) | 10.939(3) |

| c (Å) | 9.923(3) |

| β (°) | 102.58(2) |

| Volume (ų) | 620.6(3) |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (C-S) | 1.721(2) Å, 1.728(2) Å |

| Dominant Intermolecular Interaction | N—H⋯S Hydrogen Bonds |

While SCXRD provides detailed information from a perfect single crystal, Wide-Angle X-ray Diffraction (WAXD), often referred to as Powder X-ray Diffraction (PXRD), is used to characterize the bulk, polycrystalline material. nih.govrsc.org The technique provides a fingerprint of the crystalline phase(s) present in a sample.

For a bulk sample of this compound, WAXD would be used to:

Confirm Crystalline Nature: A crystalline material produces a pattern of sharp Bragg peaks, whereas an amorphous solid yields a broad, diffuse halo. nih.gov

Assess Purity: The presence of sharp peaks corresponding to a known crystal structure confirms the phase identity and can reveal the presence of crystalline impurities.

Identify Polymorphism: WAXD can distinguish between different crystalline forms (polymorphs) of the same compound, as each polymorph will have a unique diffraction pattern.

Determine Crystallite Size: The width of the diffraction peaks is inversely related to the average size of the crystalline domains, allowing for an estimation of crystallite size. This is particularly relevant if the material is being developed for applications where particle size is a critical parameter.

Chromatographic and Separation Techniques

The unique chemical structure of this compound, featuring both chelating dithiocarbamate groups and reactive amine functionalities, lends itself to a variety of applications in chromatographic and separation sciences. These applications primarily leverage the strong interaction of the dithiocarbamate moiety with metal ions and the potential for the amine groups to be incorporated into larger polymeric structures.

Use as Derivatization Agents in Analytical Chemistry

Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is more easily detected or separated. academicjournals.orgactascientific.com Dithiocarbamates, including potentially this compound, are effective derivatizing agents, particularly for the analysis of metal ions by high-performance liquid chromatography (HPLC). eurasianjournals.comrsc.org

The dithiocarbamate group readily forms stable, often colored, complexes with a wide range of metal ions. nih.gov This reaction can be performed prior to injecting the sample into the HPLC system (pre-column derivatization). The resulting metal-dithiocarbamate complexes are typically more hydrophobic than the free metal ions, allowing for their separation on a reversed-phase HPLC column. ukm.my Furthermore, these complexes often exhibit strong ultraviolet-visible (UV-Vis) absorbance, enabling sensitive detection. ukm.my

The general procedure for using a dithiocarbamate as a derivatizing agent for metal ion analysis involves:

Mixing the sample containing the metal ions with a solution of the dithiocarbamate reagent.

Allowing the complexation reaction to proceed, which is often rapid.

Injecting the reaction mixture into the HPLC system for separation and detection.

The choice of the specific dithiocarbamate reagent and the chromatographic conditions (e.g., mobile phase composition, column type) can be optimized to achieve the desired separation and sensitivity for the target metal ions. eurasianjournals.comtandfonline.com

Table 2: Example of Metal Ion Analysis using Dithiocarbamate Derivatization and HPLC

| Metal Ion | Complex Formed | Typical HPLC Column | Detection Wavelength (nm) |

| Copper (II) | Cu(DTC)₂ | C18 | 270-280 |

| Lead (II) | Pb(DTC)₂ | C18 | 260-270 |

| Nickel (II) | Ni(DTC)₂ | C18 | 320-330 |

| Cobalt (II) | Co(DTC)₃ | C18 | 250-260 |

This table provides representative data for dithiocarbamate derivatization in HPLC analysis. ukm.my

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. lcms.czlcms.cz While there is no direct evidence of this compound itself being analyzed by GPC, this technique would be highly relevant for characterizing polymers that incorporate this compound into their structure.

For instance, the amine groups of this compound can react with dicarboxylic acids or their derivatives to form polyamides with dithiocarbamate side chains. rsc.orgrsc.orgresearchgate.net GPC could then be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of these synthesized polymers. nih.gov This information is crucial for understanding the relationship between the polymer's structure and its properties.